

SAR405: A Technical Guide to its Impact on Cellular Homeostasis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAR405

Cat. No.: B610686

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective, first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1][2][3] Vps34 is a crucial enzyme in the regulation of intracellular vesicle trafficking, most notably in the initiation of autophagy.[2][4] This technical guide provides an in-depth overview of **SAR405**'s mechanism of action, its profound impact on cellular homeostasis, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Mechanism of Action

SAR405 functions as an ATP-competitive inhibitor of Vps34, binding to its ATP-binding cleft.[2][5] This specific inhibition prevents the phosphorylation of phosphatidylinositol (PtdIns) to phosphatidylinositol 3-phosphate (PtdIns3P). PtdIns3P is a key lipid second messenger that recruits effector proteins to initiate the formation of autophagosomes. Consequently, **SAR405** effectively blocks the autophagy process at an early stage.[6] Beyond its role in autophagy, **SAR405** also disrupts the trafficking of vesicles from late endosomes to lysosomes, leading to impaired lysosomal function.[2][4][5][7] This dual impact on two fundamental cellular processes underscores its significance as a tool for research and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **SAR405**'s activity from various in vitro and cellular assays.

Parameter	Value	Assay/System	Reference
IC50 (Vps34)	1.2 nM	Recombinant human Vps34 enzyme	[1] [3] [8]
Kd (Vps34)	1.5 nM	-	[1] [2] [9]
IC50 (Autophagy Inhibition)	42 nM	Autophagy induced by mTOR inhibitor AZD8055	[1] [5]
IC50 (GFP-FYVE HeLa cells)	27 nM	On-target activity	[5] [8]
IC50 (Starvation-induced Autophagy)	419 nM	GFP-LC3 model	[1]

Cell Line	IC50 (Cell Viability, 72h)	Reference
NCI-H28 (Pleural Mesothelioma)	11.5 μ M	[10]
NCI-H2452 (Pleural Mesothelioma)	16.7 μ M	[10]
MSTO-211H (Pleural Mesothelioma)	14.9 μ M	[10]

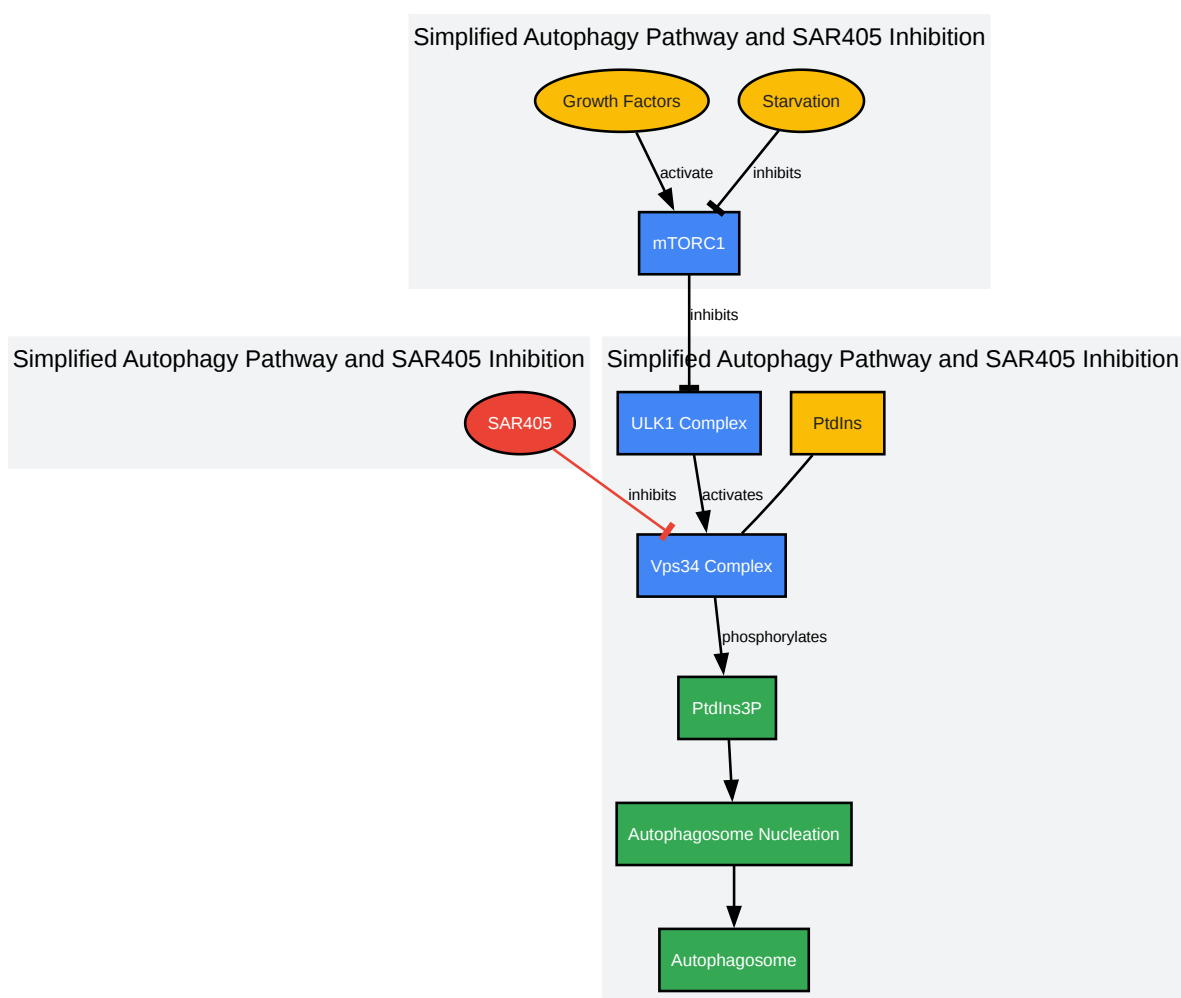
Signaling Pathways and Experimental Workflows

SAR405's Impact on the Autophagy Pathway

The following diagram illustrates the central role of Vps34 in the autophagy pathway and the point of intervention by **SAR405**. Under normal conditions, Vps34, as part of a complex,

generates PtdIns3P, which is essential for the nucleation of the autophagosome. **SAR405** directly inhibits Vps34, thereby halting this process.

Simplified Autophagy Pathway and SAR405 Inhibition



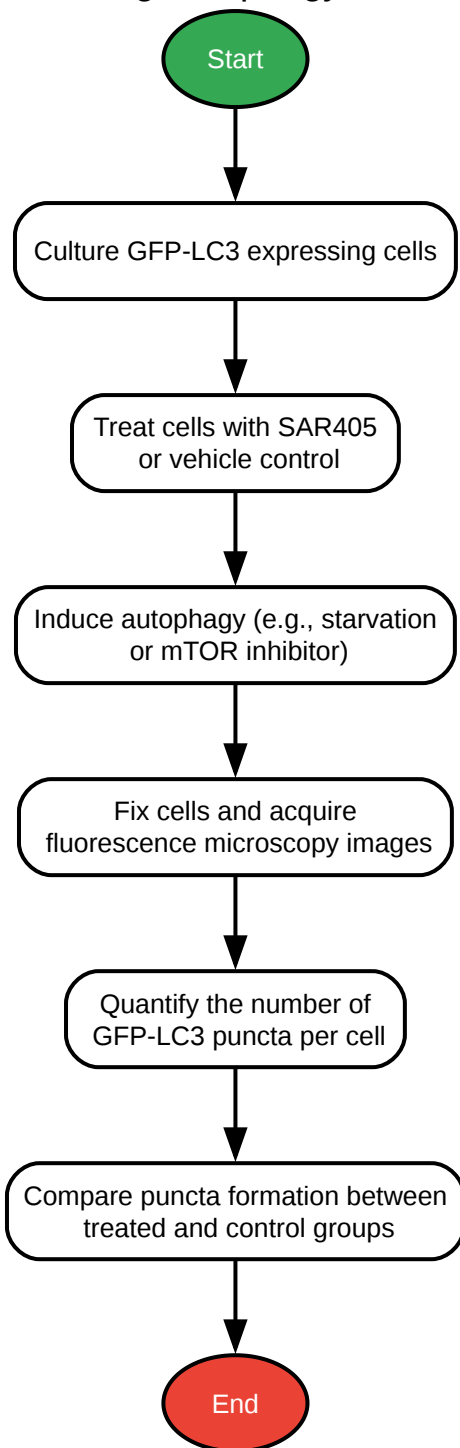
[Click to download full resolution via product page](#)

Caption: **SAR405** inhibits the Vps34 complex, blocking PtdIns3P production and autophagosome formation.

Experimental Workflow: Assessing Autophagy Inhibition

A common method to assess the inhibitory effect of **SAR405** on autophagy is through monitoring the localization of GFP-tagged LC3 (Microtubule-associated protein 1A/1B-light chain 3). In autophagic cells, LC3 is lipidated and recruited to the autophagosome membrane, appearing as distinct puncta.

Workflow for Assessing Autophagy Inhibition by SAR405



[Click to download full resolution via product page](#)

Caption: Experimental workflow for quantifying autophagy inhibition using GFP-LC3 puncta formation assay.

Detailed Experimental Protocols

In Vitro Vps34 Kinase Assay

Objective: To determine the direct inhibitory effect of **SAR405** on the enzymatic activity of recombinant Vps34.

Materials:

- Recombinant human Vps34 enzyme
- PtdIns substrate
- ATP (with γ -³²P-ATP for radiometric detection or ADP-Glo™ Kinase Assay kit for luminescence-based detection)
- **SAR405** at various concentrations
- Kinase reaction buffer
- 96-well plates
- Scintillation counter or luminometer

Methodology:

- Prepare a reaction mixture containing the kinase buffer, PtdIns substrate, and the recombinant Vps34 enzyme in each well of a 96-well plate.
- Add **SAR405** at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
- Initiate the kinase reaction by adding ATP (spiked with γ -³²P-ATP for the radiometric method).
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction. For the radiometric assay, this can be done by adding a stop solution and spotting the mixture onto a filter membrane. For the ADP-Glo™ assay, follow the

manufacturer's protocol to deplete the remaining ATP and then convert the generated ADP to ATP for a luminescence signal.

- Quantify the product formation. For the radiometric assay, measure the incorporation of ^{32}P into the PtdIns substrate using a scintillation counter. For the luminescent assay, measure the light output with a luminometer.
- Plot the percentage of inhibition against the logarithm of the **SAR405** concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

Objective: To assess the ability of **SAR405** to inhibit autophagy in a cellular context.

Materials:

- A cell line stably expressing GFP-LC3 (e.g., HeLa or U2OS)
- Complete cell culture medium
- Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or an mTOR inhibitor (e.g., everolimus, AZD8055)
- **SAR405** at various concentrations
- Vehicle control (e.g., DMSO)
- Fixative (e.g., 4% paraformaldehyde)
- DAPI for nuclear staining
- Fluorescence microscope or high-content imaging system

Methodology:

- Seed the GFP-LC3 expressing cells in a multi-well imaging plate and allow them to adhere overnight.

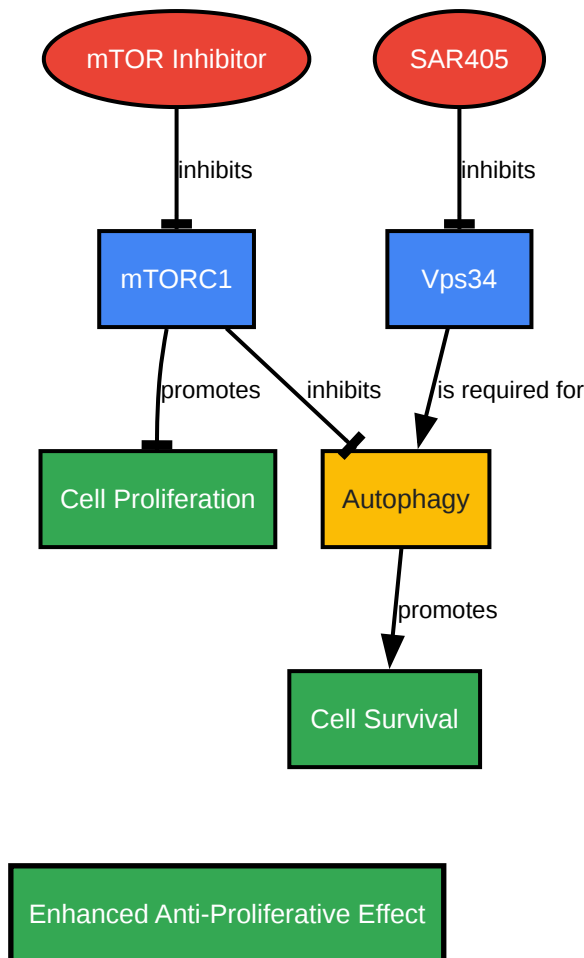
- Pre-treat the cells with various concentrations of **SAR405** or vehicle control for a specified period (e.g., 1-2 hours).
- Induce autophagy by replacing the complete medium with starvation medium or by adding an mTOR inhibitor to the culture medium.
- Incubate the cells for a period sufficient to induce robust autophagy (e.g., 2-4 hours).
- Wash the cells with PBS and fix them with 4% paraformaldehyde.
- Stain the nuclei with DAPI.
- Acquire images using a fluorescence microscope or a high-content imaging system.
- Quantify the number of GFP-LC3 puncta per cell using automated image analysis software.
- Calculate the percentage of inhibition of puncta formation at each concentration of **SAR405** compared to the vehicle control and determine the IC50 value.

Synergistic Effects with mTOR Inhibitors

A significant aspect of **SAR405**'s activity is its synergistic effect with mTOR inhibitors in reducing cancer cell proliferation.[5][7] The mTOR pathway is a central regulator of cell growth and a negative regulator of autophagy.[5] Inhibition of mTOR (e.g., by everolimus) can induce a cytostatic effect but also triggers a pro-survival autophagy response. By co-administering **SAR405**, this survival mechanism is blocked, leading to enhanced anti-proliferative and potentially cytotoxic effects.[4][5] This provides a strong rationale for combination therapies in cancer treatment.[4][7]

Logical Relationship of SAR405 and mTOR Inhibitor Synergy

Synergistic Action of SAR405 and mTOR Inhibitors

[Click to download full resolution via product page](#)

Caption: **SAR405** enhances the anti-proliferative effect of mTOR inhibitors by blocking the pro-survival autophagy response.

Conclusion

SAR405 is a powerful and specific tool for dissecting the roles of Vps34-mediated PtdIns3P production in cellular homeostasis. Its ability to potently inhibit autophagy and disrupt endo-lysosomal trafficking has significant implications for both basic research and clinical applications, particularly in the context of cancer therapy. The synergistic interaction with mTOR inhibitors highlights a promising avenue for combination treatments. The experimental protocols provided herein offer a foundation for the continued investigation of **SAR405** and its effects on cellular processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SAR405, a PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. glpbio.com [glpbio.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [SAR405: A Technical Guide to its Impact on Cellular Homeostasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610686#sar405-s-impact-on-cellular-homeostasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com